4-[4-Benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Description
4-[4-Benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound featuring a triazole core substituted with a benzyl group, a 4-nitrophenylmethylsulfanyl moiety, and a pyridine ring. Its molecular formula is C21H17N5O2S, with a molecular weight of 403.46 g/mol . Key physicochemical properties include a logP of 3.99 (indicating moderate lipophilicity), a polar surface area of 66.78 Ų, and a hydrogen bond acceptor count of 8 . The compound’s structure (Figure 1) is stabilized by π-π stacking interactions, as observed in analogous triazole derivatives .
Properties
IUPAC Name |
4-[4-benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-26(28)19-8-6-17(7-9-19)15-29-21-24-23-20(18-10-12-22-13-11-18)25(21)14-16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHINLPYKJDLUHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361744 | |
| Record name | 4-[4-benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-87-9 | |
| Record name | 4-[4-benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction involving benzyl halides and the triazole intermediate.
Attachment of the Nitrophenyl Group: The nitrophenyl group is typically introduced via a nucleophilic aromatic substitution reaction using 4-nitrophenyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-Benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-[4-Benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-Benzyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group is particularly important for its biological activity, as it can participate in electron transfer reactions and form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Table 1: Key Characteristics of the Target Compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C21H17N5O2S | |
| Molecular Weight | 403.46 g/mol | |
| logP | 3.99 | |
| Polar Surface Area | 66.78 Ų | |
| Hydrogen Bond Acceptors | 8 | |
| SMILES | C(c1ccccc1)n1c(c2ccncc2)nnc1SCc1ccc(cc1)N+=O |
The target compound belongs to a class of 1,2,4-triazole derivatives with pyridine substituents. Structural variations in this family primarily involve modifications to the sulfanyl (S-alkyl/aryl) group, the triazole substituents, and the aromatic rings. Below is a comparative analysis of structurally related compounds, emphasizing their physicochemical properties, bioactivities, and applications.
Structural Analogues with Modified Sulfanyl Groups
A. 4-[5-[(4-Nitrophenyl)Methylsulfanyl]-4-Phenyl-1,2,4-Triazol-3-yl]Pyridine
- Structure : Differs by replacing the benzyl group with a phenyl group.
- Molecular Weight : 389.43 g/mol .
B. 4-[5-[(4-Chlorophenyl)Methylsulfanyl]-4-(4-Chlorophenyl)-1,2,4-Triazol-3-yl]Pyridine
- Structure : Features a 4-chlorophenyl group instead of benzyl and a chloro-substituted sulfanyl moiety.
- Molecular Weight : 456.34 g/mol .
- Bioactivity : Chlorine atoms enhance electrophilicity, which may improve interactions with target proteins .
Table 2: Comparison of Sulfanyl-Modified Analogues
*Estimated values based on structural similarity.
Analogues with Varying Aromatic Substituents
A. 4-(5-((4-Bromobenzyl)Thio)-4-Phenyl-4H-1,2,4-Triazol-3-yl)Pyridine
- Structure : Bromine substitution increases molecular weight and polarizability.
- Bioactivity : Demonstrated moderate antifungal activity (IC50: 12.5 µg/mL against Candida albicans) .
- Crystallography : Exhibits intermolecular π-π stacking, enhancing stability .
B. JW74 (4-[4-(4-Methoxyphenyl)-5-[[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl]Thio]-4H-1,2,4-Triazol-3-yl]Pyridine)
- Structure : Incorporates a methoxyphenyl group and an oxadiazole ring.
- Bioactivity : Stabilizes AXIN2, a β-catenin destruction complex component, enhancing cisplatin sensitivity in cervical cancer cells .
Table 3: Aromatic Substituent Modifications
A. TT001 (4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-Isoxazolyl)Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine)
- Structure : Contains an isoxazole-ethoxy group and methyl substitution.
- Application : Used in stress-related disorders (e.g., anxiety, gastroesophageal reflux) in veterinary medicine .
- Pharmacokinetics : Hydrochloride salt formulation improves solubility .
B. AM-8123 (Triazole Agonist of APJ Receptor)
- Structure : Dimethoxyphenyl and pyrimidine substituents.
- Application : Potent APJ receptor agonist with in vivo efficacy in cardiovascular models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
